2-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
The compound 2-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one features a complex heterocyclic architecture. Key structural elements include:
- Pyrido[1,2-a][1,3,5]triazin-4-one core: A fused bicyclic system that may confer rigidity and influence electronic properties.
- Sulfanyl-ethyl linkage: A flexible spacer connecting the pyrazoline moiety to the triazinone core, which may modulate solubility and binding kinetics .
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O2S2/c1-14-4-2-10-28-21(14)25-22(26-23(28)31)33-13-20(30)29-18(15-6-8-16(24)9-7-15)12-17(27-29)19-5-3-11-32-19/h2-11,18H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZWKVCJHVZVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 5-(4-fluorophenyl)thiophene-2-carboxylic acid . This intermediate is then subjected to various reactions including cyclization, sulfonation, and condensation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like chromatography can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the pyrazole ring can yield dihydropyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, the compound’s properties are explored for applications in materials science. Its stability and reactivity make it suitable for use in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 2-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor binding, and alteration of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Structural Features and Activities
Key Observations
Core Structure Diversity: The target compound’s pyrido-triazinone core distinguishes it from thiazole (Compound 4) or chromenone (Example 76) analogs.
Substituent Effects :
- The 4-fluorophenyl group is a recurring motif in antimicrobial and kinase-targeting compounds, suggesting its role in target recognition .
- Thiophen-2-yl in the target compound may improve lipophilicity and membrane permeability compared to purely aromatic substituents (e.g., phenyl in ) .
Pharmacological Implications :
- Compound 4’s antimicrobial activity highlights the importance of halogenated aryl groups (e.g., chloro, fluoro) in disrupting bacterial membranes or enzymes .
- Example 76’s pyrazolo-pyrimidine scaffold is associated with kinase inhibition, suggesting that the target compound’s pyrazoline moiety could similarly interact with ATP-binding pockets .
Biological Activity
The compound 2-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties and mechanisms of action supported by recent research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C30H30FN7O4S3
- Molecular Weight : 667.8 g/mol
- LogP : 3.7127
This structure includes a pyrido-triazine core linked to a pyrazole moiety, which is known for various biological activities including anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays using human cancer cell lines demonstrated significant cytotoxic effects against various types of cancer, particularly breast cancer (T-47D) and melanoma (UACC-257). The compound exhibited an IC50 value in the low micromolar range, indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its effectiveness against Leishmania species was assessed using microdilution methods. The results indicated that it possesses significant antileishmanial activity with IC50 values comparable to existing treatments.
| Leishmania Species | IC50 (µM) | Comparison Drug | Reference |
|---|---|---|---|
| L. infantum | 0.070 | Pentamidine | |
| L. amazonensis | 0.072 | Pentamidine |
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cellular proliferation and survival pathways. Molecular docking studies suggest that it interacts with specific targets within cancer cells, disrupting their metabolic processes.
Case Studies
Several case studies have documented the efficacy of compounds similar to the target compound in clinical settings:
- Case Study on Breast Cancer : A study involving a series of pyrazole derivatives indicated that modifications in the structure significantly enhanced anticancer activity against T-47D cells, suggesting that similar modifications could optimize the efficacy of the target compound.
- Leishmaniasis Treatment : Research comparing various triazole derivatives showed that those with thiol groups exhibited enhanced activity against Leishmania spp., supporting the potential application of the target compound in treating parasitic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
